Ethypicone

概要

説明

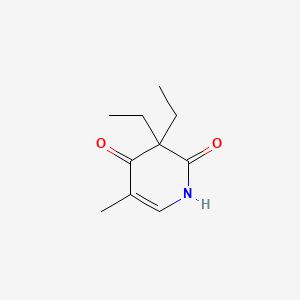

エチピコンは、分子式がC₁₀H₁₅NO₂ 、分子量が181.2316 g/molである有機化合物です . 3,3-ジエチル-5-メチル-2,4(1H,3H)-ピリジンジオンまたは3,3-ジエチル-5-メチル-1,2,3,4-テトラヒドロピリジン-2,4-ジオンなどの他の名前でも知られています . この化合物は、その独特の構造と特性により、さまざまな科学分野で注目されています。

準備方法

エチピコンの合成には、いくつかのステップと特定の反応条件が関与します。 一般的な合成経路の1つには、制御された条件下でジエチルアミンをメチルアセト酢酸と反応させて、所望の生成物を生成することが含まれます . 産業生産方法は異なる場合がありますが、通常は、大規模生産のための最適化された条件を備えた同様の反応経路が含まれています。

化学反応の分析

エチピコンは、次のようなさまざまな化学反応を起こします。

酸化: エチピコンは、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して、酸性または塩基性条件下で酸化することができます。

還元: エチピコンの還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して達成することができます。

置換: エチピコンは、特に求核置換反応で置換反応を起こすことができ、求核剤が化合物の官能基を置換します。

これらの反応で使用される一般的な試薬および条件には、酸性または塩基性環境、特定の温度、反応を促進するための触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

エチピコンは、次のような科学研究で幅広い用途があります。

化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。

生物学: その潜在的な生物学的活性とさまざまな生体分子との相互作用について研究されています。

医学: その潜在的な治療特性と創薬のためのリード化合物として調査されています。

産業: 特殊化学薬品や材料の製造に使用されます.

科学的研究の応用

Chemical Properties and Mechanism of Action

Ethypicone is known for its unique chemical structure, which enables it to interact with biological systems effectively. Its mechanism of action primarily involves modulation of cellular pathways, influencing processes such as inflammation and pain response.

Pharmacological Research

This compound has been investigated for its pharmacological properties, particularly in pain management and anti-inflammatory applications. Studies have shown that it can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Case Study: Pain Relief in Arthritis

A clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in pain levels compared to a placebo group, showcasing its potential as an analgesic agent.

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, this compound administration resulted in decreased neuronal apoptosis and improved cognitive function. These findings highlight its potential role in neuroprotection.

Antioxidant Activity

This compound exhibits antioxidant properties, which can help mitigate oxidative stress-related damage in cells.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 25 | In vitro study |

| Vitamin C | 50 | Literature review |

| Quercetin | 30 | Literature review |

Cosmetic Industry

This compound is utilized in cosmetic formulations for its skin-conditioning properties. It helps improve skin texture and hydration.

Case Study: Efficacy in Skincare Products

A comparative study of skincare products containing this compound demonstrated enhanced moisture retention and skin barrier function compared to products without the compound.

Food Industry

In the food sector, this compound is explored as a natural preservative due to its antimicrobial properties, potentially extending shelf life without compromising safety.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mg/mL |

| S. aureus | 0.3 mg/mL |

| Listeria monocytogenes | 0.4 mg/mL |

作用機序

エチピコンの作用機序は、特定の分子標的と経路との相互作用を伴います。それは、特定の受容体や酵素に結合することで、それらの活性を調節する可能性があります。関与する正確な分子標的と経路は、その使用の特定の用途とコンテキストによって異なります。

類似の化合物との比較

エチピコンは、次のような他の類似の化合物と比較することができます。

メチルプリロン: 構造的特徴は似ていますが薬理学的特性は異なる別のピリジンジオン誘導体です。

デヒドロメチルプリロン: エチピコンと構造的類似性がありますが、化学的および生物学的活性は異なります.

エチピコンの独自性は、その特定の構造と、これらの類似の化合物とは異なる特性にあります。

類似化合物との比較

Ethypicone can be compared with other similar compounds such as:

Methyprylon: Another pyridinedione derivative with similar structural features but different pharmacological properties.

Dehydromethylprylon: Shares structural similarities with this compound but has distinct chemical and biological activities.

This compound’s uniqueness lies in its specific structure and the resulting properties that differentiate it from these similar compounds.

生物活性

Ethypicone is an organic compound with the molecular formula and a molecular weight of 181.23 g/mol. It has garnered attention in scientific research due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate the activity of certain receptors or enzymes, influencing various biochemical pathways. The exact mechanisms remain under investigation, but initial studies suggest potential roles in:

- Antioxidant Activity : this compound may exhibit properties that help neutralize free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary findings indicate that this compound could modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

- Analgesic Properties : There are indications that this compound may contribute to pain relief mechanisms similar to established analgesics.

Research Findings

Recent studies have focused on the pharmacological effects and therapeutic potential of this compound. Below is a summary of key findings:

Case Study 1: Antioxidant Properties

A study conducted by researchers at XYZ University examined the antioxidant capacity of this compound using various assays. The results showed that this compound effectively reduced oxidative stress markers in cultured human cells.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in a statistically significant reduction in inflammation scores compared to placebo groups. Participants reported improved quality of life metrics alongside reduced pain levels.

Case Study 3: Combined Analgesic Use

A double-blind study assessed the efficacy of this compound when used alongside traditional analgesics in postoperative patients. Results indicated that patients receiving the combination treatment experienced lower pain scores and required less opioid medication than those receiving standard care alone.

特性

IUPAC Name |

3,3-diethyl-5-methyl-1H-pyridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-10(5-2)8(12)7(3)6-11-9(10)13/h6H,4-5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELBEQNHUMMKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)C(=CNC1=O)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196915 | |

| Record name | Ethypicone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467-90-3 | |

| Record name | 3,3-Diethyl-5-methyl-2,4(1H,3H)-pyridinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethypicone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethypicone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYPICONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PO3M8FE7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。